molecular formula C32H29NO5 B2615099 Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine CAS No. 428868-52-4

Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine

Cat. No.: B2615099
CAS No.: 428868-52-4
M. Wt: 507.586
InChI Key: PWRIYHZWFNFNDD-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine is a derivative of the amino acid tyrosine, which is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis, a method widely employed in the field of proteomics and medicinal chemistry . The Fmoc group serves as a protective group for the amino function, allowing for selective reactions at other sites on the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc group. This is followed by the methylation of the alpha-amino group and the benzylation of the hydroxyl group on the tyrosine side chain. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine is extensively used in the field of proteomics for the synthesis of peptides. It is particularly valuable in the study of protein-protein interactions and the development of peptide-based therapeutics. In medicinal chemistry, it is used to create peptide libraries for drug discovery and development. Additionally, it finds applications in the study of enzyme-substrate interactions and the design of enzyme inhibitors .

Mechanism of Action

The primary mechanism of action of Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, allowing for selective reactions at other sites. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group and allowing the peptide to fold into its active conformation .

Comparison with Similar Compounds

    Fmoc-L-tyrosine: Similar in structure but lacks the methylation and benzylation modifications.

    Fmoc-O-benzyl-L-tyrosine: Similar but lacks the Nalpha-methyl group.

    Fmoc-Nalpha-methyl-L-tyrosine: Similar but lacks the O-benzyl group

Uniqueness: Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine is unique due to the presence of both the Nalpha-methyl and O-benzyl groups. These modifications enhance its stability and reactivity, making it particularly useful in complex peptide synthesis .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRIYHZWFNFNDD-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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